

"2-Acetyl-4-chlorothiophene" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetyl-4-chlorothiophene

Cat. No.: B1588866

[Get Quote](#)

An In-depth Technical Guide to **2-Acetyl-4-chlorothiophene** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetyl-4-chlorothiophene**, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, with a primary focus on its molecular weight and spectroscopic data. Furthermore, it outlines established synthesis protocols, its significant role in the synthesis of the thrombopoietin receptor agonist Avatrombopag, and explores the mechanism of action of this therapeutic agent. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering critical data and methodologies to support further research and application.

Physicochemical Properties of 2-Acetyl-4-chlorothiophene

2-Acetyl-4-chlorothiophene, also known by its IUPAC name 1-(4-chlorothiophen-2-yl)ethanone, is a halogenated thiophene derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use. The molecular weight is consistently reported as 160.62 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	References
Molecular Formula	C ₆ H ₅ ClOS	[1] [2]
Molecular Weight	160.62 g/mol	[1] [2] [3] [4] [5]
CAS Number	34730-20-6	[1] [2]
Appearance	Clear colorless to yellow to orange to brown liquid	[6]
Purity	≥97%	[1] [7]
IUPAC Name	1-(4-chlorothiophen-2-yl)ethanone	[8]
Synonyms	1-(4-Chloro-2-thienyl)ethanone, 4-Chloro-2-acethiophene	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of **2-Acetyl-4-chlorothiophene**. The key spectroscopic data are summarized below.

Technique	Key Observations	Relevance
¹ H NMR	- Acetyl methyl protons (s, 3H): ~δ 2.6–2.8 ppm- Thiophene ring protons (m, 2H): ~δ 6.8–7.4 ppm	Confirms the presence and chemical environment of the acetyl group and the protons on the thiophene ring.
IR Spectroscopy	- C=O stretch: ~1715 cm ⁻¹ C-Cl stretch: ~600–650 cm ⁻¹	Identifies the key functional groups (carbonyl and chloro) attached to the molecule.
Mass Spectrometry	- Molecular ion [M] ⁺ : m/z ~160.6	Confirms the molecular weight of the compound.

Data inferred from analogous compounds and general chemical principles.[\[5\]](#)[\[9\]](#)

Synthesis of 2-Acetyl-4-chlorothiophene

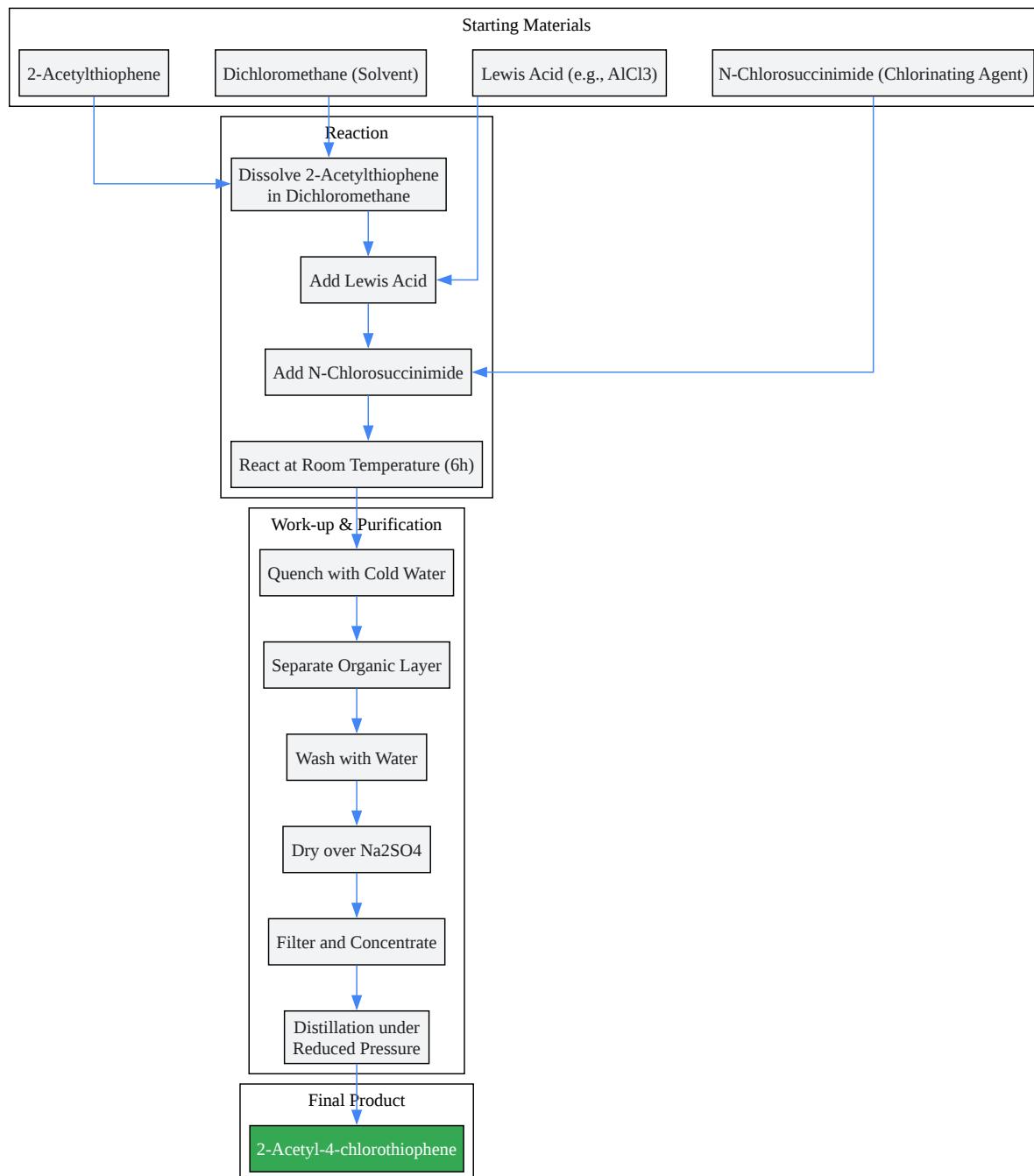
The synthesis of **2-Acetyl-4-chlorothiophene** is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a common strategy being the chlorination of 2-acetylthiophene.

Experimental Protocol: Chlorination of 2-Acetylthiophene using N-chlorosuccinimide (NCS)

This method is noted for its high yield and purity, making it suitable for industrial-scale production.[1][5]

Materials:

- 2-acetylthiophene
- Dichloromethane (DCM)
- N-chlorosuccinimide (NCS)
- Lewis Acid (e.g., Aluminum trichloride ($AlCl_3$) or Zinc chloride ($ZnCl_2$))[1]
- Cold water
- Anhydrous sodium sulfate


Procedure:

- Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a reaction flask.
- Add the Lewis acid (e.g., $AlCl_3$, 3 equivalents) in batches while stirring.[1]
- After stirring for 30 minutes, add N-chlorosuccinimide (2 equivalents).[1]
- Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]
- Pour the reaction mixture into cold water and separate the organic layer.

- Wash the organic phase with water twice.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the filtrate to obtain the crude product.
- Purify the crude product by distillation under reduced pressure to yield **2-acetyl-4-chlorothiophene**.^[1]

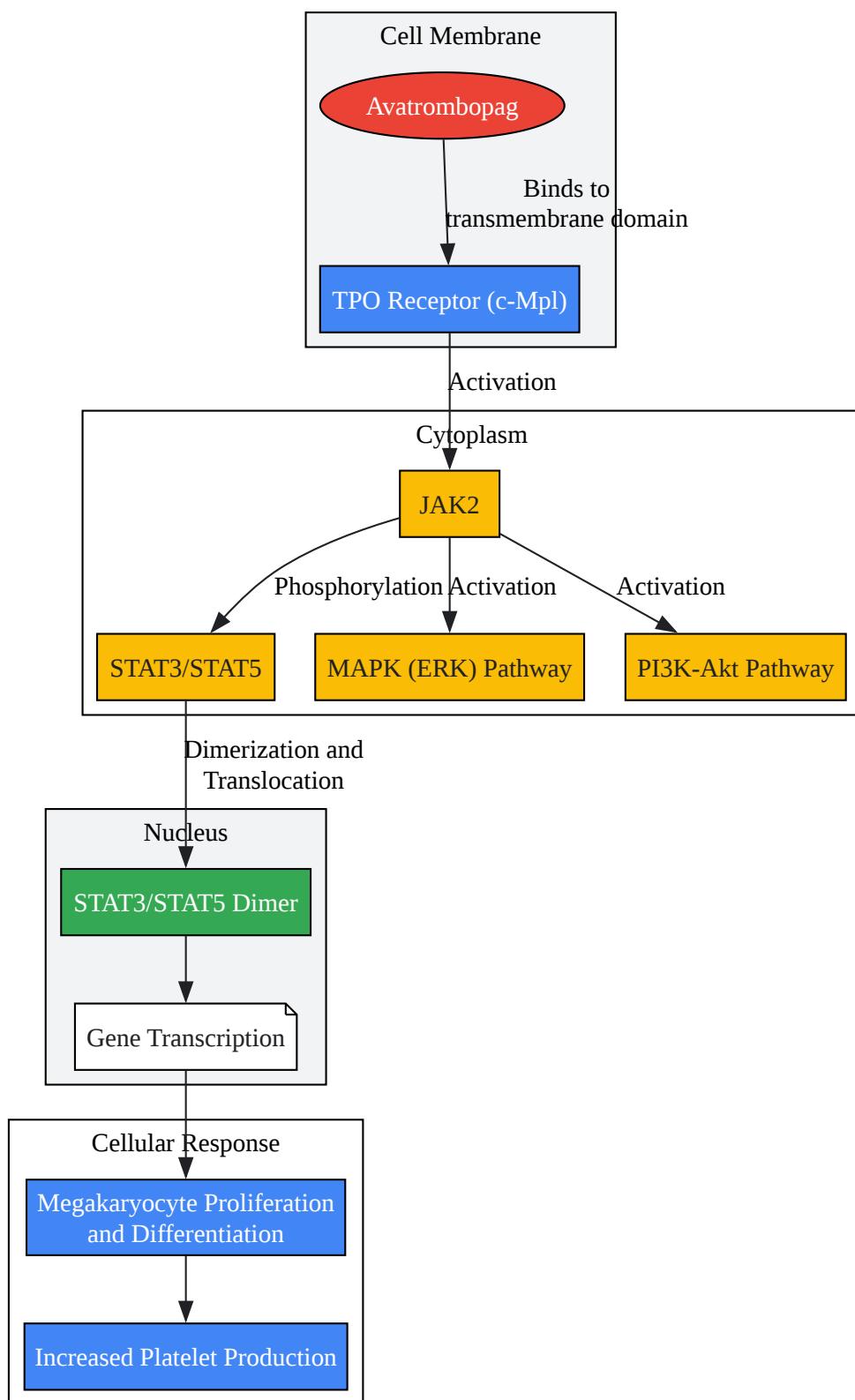
A yield of up to 71.8% and purity of 99.66% has been reported for this method.^[1]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Synthesis workflow for 2-Acetyl-4-chlorothiophene.**

Application in Drug Development: Synthesis of Avatrombopag

The primary application of **2-Acetyl-4-chlorothiophene** in the pharmaceutical sector is as a crucial intermediate in the synthesis of Avatrombopag.^{[1][5]} Avatrombopag is an orally administered second-generation thrombopoietin receptor agonist (TPO-RA) used to treat thrombocytopenia (low platelet count).^[10]


The synthesis of Avatrombopag is a multi-step process where the thiophene core of **2-Acetyl-4-chlorothiophene** is further functionalized to build the final complex structure of the drug.^[5]

Biological Context: Signaling Pathway of Avatrombopag

While **2-Acetyl-4-chlorothiophene** itself is not biologically active in this context, the drug derived from it, Avatrombopag, has a well-defined mechanism of action. Avatrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl).^{[2][3]} This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.^{[2][9]}

The binding of Avatrombopag to the TPO receptor initiates several downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It also activates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K-Akt) pathways.^{[2][3]}

Avatrombopag Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Mechanism of action of Avatrombopag.

Other Applications

Beyond its role in Avatrombopag synthesis, **2-Acetyl-4-chlorothiophene** and its derivatives are explored in other areas of chemical and pharmaceutical research:

- Agrochemicals: Halogenated thiophenes are valuable intermediates for insecticides.[5]
- Medicinal Chemistry: It serves as a precursor for other potentially bioactive molecules, such as chlorothiophene-based chalcones, which have been investigated for their anticancer properties.[5]
- Materials Science: The thiophene ring is a component of organic electronic materials, and derivatives like **2-Acetyl-4-chlorothiophene** can be used as building blocks for novel conjugated materials.[5]

Conclusion

2-Acetyl-4-chlorothiophene is a chemical compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the drug Avatrombopag. Its well-defined physicochemical properties and established synthesis routes make it a valuable building block for drug development professionals. Understanding its synthesis and the biological mechanism of the final drug product is essential for the ongoing development of therapies for thrombocytopenia and potentially other conditions. This guide provides a foundational resource for researchers and scientists working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]
- 5. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What is Avatrombopag Maleate used for? [synapse.patsnap.com]
- 9. Adults with immune thrombocytopenia who switched to avatrombopag following prior treatment with eltrombopag or romiplostim: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- To cite this document: BenchChem. ["2-Acetyl-4-chlorothiophene" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588866#2-acetyl-4-chlorothiophene-molecular-weight\]](https://www.benchchem.com/product/b1588866#2-acetyl-4-chlorothiophene-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com